(+-)-Dihydrodaidzein

Pharmaceutical formulation Bioavailability enhancement Analytical chemistry

(±)-Dihydrodaidzein (CAS 17238-05-0) is the essential reference standard for gut microbial isoflavone metabolism—occupying the critical intermediate position between daidzein and equol. Its distinct intermediate ERα/ERβ potency profile enables accurate SAR calibration that generic daidzein or equol cannot provide. Superior aqueous solubility (0.14 g/L vs. daidzein 0.085 g/L) simplifies in vitro assay formulation, while its direct vasodilatory action creates cleaner vascular models free from downstream metabolic confounding. With a validated tissue MDL of 0.001 nmol/g, it is the definitive internal standard for high-sensitivity LC-MS/MS metabolomics. Choose batch-certified ≥98% purity for reproducible gut-model, receptor profiling, and clinical cohort metabolomics research.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 17238-05-0
Cat. No. B191008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Dihydrodaidzein
CAS17238-05-0
Synonyms2,3-Dihydro-7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;  4',7-Dihydroxyisoflavanone;  (+/-)-Dihydrodaidzein
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2
InChIKeyJHYXBPPMXZIHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Dihydrodaidzein (CAS 17238-05-0): Physicochemical and Metabolic Baseline for Research Procurement


(±)-Dihydrodaidzein (CAS 17238-05-0) is a hydroxyisoflavanone and the key reduced intermediate metabolite of the dietary soy isoflavone daidzein, produced by the action of intestinal microbiota [1]. It is an estrogenic compound that acts as a selective estrogen receptor modulator and is further converted in vivo to the more potent metabolite equol [2]. Physically, it is a crystalline solid with a molecular weight of 256.25 g/mol, a melting point of 244–250°C, and a predicted LogP of approximately 2.5–2.8 [3].

Why Substituting (±)-Dihydrodaidzein with Daidzein or Equol Compromises Experimental Integrity


Generic substitution among isoflavonoids fails because dihydrodaidzein possesses a distinct pharmacological profile compared to both its metabolic precursor (daidzein) and its downstream product (equol). While all three are estrogenic, their potency, receptor selectivity, and activity in non-hormonal pathways differ markedly [1]. Critically, dihydrodaidzein exhibits a unique intermediate potency and broader biological effects than daidzein, but lacks the high affinity of equol for ERβ [2]. Furthermore, its physicochemical properties, such as water solubility, differ, impacting formulation and bioavailability [3]. These quantifiable differences preclude simple interchangeability in research focused on gut microbial metabolism, estrogen receptor signaling, or antioxidant mechanisms.

Quantitative Differentiation of (±)-Dihydrodaidzein Against Its Closest Analogs: A Procurement Guide


Superior Aqueous Solubility Compared to Daidzein

Dihydrodaidzein exhibits a 65% improvement in aqueous solubility compared to its metabolic precursor, daidzein. This physicochemical difference has direct implications for dissolution rates in experimental media and formulation strategies [1].

Pharmaceutical formulation Bioavailability enhancement Analytical chemistry

Intermediate Estrogen Receptor (ER) Agonist Potency Between Daidzein and Equol

Dihydrodaidzein demonstrates an intermediate potency as an estrogen receptor (ER) agonist. Its activity is significantly lower than the downstream metabolite equol but serves as a distinct benchmark for structure-activity relationship (SAR) studies compared to daidzein [1].

Endocrinology Cancer research Reproductive biology Toxicology

Distinct Free Radical Scavenging Profile Compared to Daidzein

In a head-to-head comparison, dihydrodaidzein is significantly less effective than daidzein at protecting against free radical-induced peroxidation of arachidonic acid. This highlights a specific and counter-intuitive difference in their non-hormonal activities [1].

Oxidative stress Inflammation Neutrophil biology Cardiovascular research

Validated Vasodilatory Action in Isolated Aortic Tissue

Dihydrodaidzein has been shown to possess direct vasodilatory activity on vascular tissue, a functional effect that distinguishes it from many other metabolites and which may contribute to its purported cardiovascular benefits [1].

Cardiovascular pharmacology Vascular biology Hypertension

Higher Analytical Sensitivity for Detection in Biological Matrices

When developing quantitative LC-MS/MS methods for isoflavone metabolites in tissue samples, dihydrodaidzein can be detected with a lower minimal detectable level (MDL) compared to daidzein, potentially offering greater analytical sensitivity [1].

Metabolomics Pharmacokinetics Bioanalytical method development Nutritional science

Recommended Applications for (±)-Dihydrodaidzein Based on Differentiated Evidence


Investigating the Gut Microbiota's Role in Isoflavone Bioactivation

Given its position as the key intermediate between daidzein and equol, dihydrodaidzein is the essential standard for any study examining the sequential biotransformation of soy isoflavones by intestinal bacteria. Its distinct solubility and estrogenic potency are critical for calibrating in vitro gut models and analyzing metabolite profiles from clinical samples, ensuring accurate quantification and interpretation of microbial enzymatic activity [1].

Structure-Activity Relationship (SAR) Studies on Estrogen Receptors

Dihydrodaidzein serves as an indispensable comparator in SAR studies of phytoestrogens. Its intermediate EC50 values for ERα and ERβ [1] provide a crucial data point on the potency spectrum between the weaker precursor daidzein and the potent metabolite S-equol. This allows medicinal chemists and pharmacologists to dissect the structural features contributing to estrogen receptor binding and activation.

Cardiovascular Research Models with a Defined Metabolite

For studies focused on the non-hormonal, direct vascular effects of isoflavones, dihydrodaidzein offers a well-defined vasodilatory model [1]. Unlike studies with daidzein where further metabolism can confound results, using dihydrodaidzein directly in ex vivo tissue baths or in vitro models provides a cleaner system to investigate its specific mechanism of action on vascular smooth muscle.

Developing Sensitive Bioanalytical Methods for Isoflavone Metabolomics

The established minimal detectable level (MDL) of 0.001 nmol/g in tissue [1] makes dihydrodaidzein a valuable internal standard and calibration analyte for developing and validating high-sensitivity LC-MS/MS methods. This is particularly useful for large-scale metabolomics or epidemiological studies where detecting low-abundance metabolites in complex biological matrices like plasma or tissue is paramount.

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